molecular formula C10H9ClN2OS B1273513 N-1,3-benzothiazol-2-yl-2-chloropropanamide CAS No. 26608-39-9

N-1,3-benzothiazol-2-yl-2-chloropropanamide

Cat. No. B1273513
CAS RN: 26608-39-9
M. Wt: 240.71 g/mol
InChI Key: PGMYTKVYVIGKNK-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-2-chloropropanamide” is a chemical compound with the linear formula C10H9ClN2OS .


Molecular Structure Analysis

The molecular structure of “N-1,3-benzothiazol-2-yl-2-chloropropanamide” is represented by the linear formula C10H9ClN2OS . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.

Scientific Research Applications

Optical Materials

N-1,3-benzothiazol-2-yl-2-chloropropanamide: and its derivatives have been studied for their potential as optical materials. The unique structural properties of these compounds, such as their ability to form stable crystalline structures with specific light-absorbing characteristics, make them suitable for applications in optical devices and materials .

Biological Potential

The biological potential of N-1,3-benzothiazol-2-yl-2-chloropropanamide derivatives has been explored, particularly in the context of their interaction with biological molecules. This includes research into their use as molecular probes or as part of therapeutic agents due to their ability to interact with enzymes and receptors .

Antibacterial Agents

Some derivatives of N-1,3-benzothiazol-2-yl-2-chloropropanamide have been synthesized and evaluated for their antibacterial properties. These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains, making them candidates for the development of new antibacterial drugs .

Antifungal and Antiprotozoal Activities

The benzothiazole moiety is associated with antifungal and antiprotozoal activities. Research into N-1,3-benzothiazol-2-yl-2-chloropropanamide could lead to the development of treatments for fungal infections and protozoan parasites, contributing to the field of infectious disease control .

Anti-inflammatory and Anticancer Properties

The benzothiazole nucleus, which is part of N-1,3-benzothiazol-2-yl-2-chloropropanamide , has been reported to exhibit anti-inflammatory and anticancer properties. This opens up avenues for research into the compound’s potential use in anti-inflammatory therapies and cancer treatment .

Drug Development Scaffold

Due to its structural features, N-1,3-benzothiazol-2-yl-2-chloropropanamide serves as an important scaffold in drug development. It can be modified to create a variety of drugs with different therapeutic effects, ranging from antimicrobial to anticancer activities .

Future Directions

The future directions for research on “N-1,3-benzothiazol-2-yl-2-chloropropanamide” and related compounds could include further investigation into their potential biological activities and mechanisms of action, as well as the development of more efficient synthetic methods .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYTKVYVIGKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393673
Record name N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzothiazol-2-yl-2-chloropropanamide

CAS RN

26608-39-9
Record name N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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